molecular formula C7H9ClN2 B3038985 (5-Chloro-2-methylphenyl)hydrazine CAS No. 94447-40-2

(5-Chloro-2-methylphenyl)hydrazine

Cat. No.: B3038985
CAS No.: 94447-40-2
M. Wt: 156.61 g/mol
InChI Key: XVFXJNWHUFWYMQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 5-chloro-2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylphenyl)hydrazine typically involves the reaction of 5-chloro-2-methylbenzaldehyde with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-2-methylphenyl)hydrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)hydrazine: Similar in structure but with a methoxy group instead of a methyl group.

    (5-Chloro-2-nitrophenyl)hydrazine: Contains a nitro group instead of a methyl group.

    (5-Chloro-2-aminophenyl)hydrazine: Contains an amino group instead of a methyl group.

Uniqueness

(5-Chloro-2-methylphenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

(5-chloro-2-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFXJNWHUFWYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94447-40-2
Record name (5-chloro-2-methylphenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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